Bis[(oxiran-2-yl)methyl] pentanedioate
Description
Structure
3D Structure
Properties
CAS No. |
133548-06-8 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) pentanedioate |
InChI |
InChI=1S/C11H16O6/c12-10(16-6-8-4-14-8)2-1-3-11(13)17-7-9-5-15-9/h8-9H,1-7H2 |
InChI Key |
BXBGKJAQBJBRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)CCCC(=O)OCC2CO2 |
Origin of Product |
United States |
Synthetic Methodologies for Bis Oxiran 2 Yl Methyl Pentanedioate
Chemo-Enzymatic Synthesis Pathways of Bis[(oxiran-2-yl)methyl] Pentanedioate (B1230348)
Chemo-enzymatic synthesis represents a green and efficient approach, combining the selectivity of enzymes with chemical reactions to produce target molecules under mild conditions. nih.govmdpi.comchempedia.inforesearchgate.net
A prominent chemo-enzymatic route involves the synthesis of Bis[(oxiran-2-yl)methyl] pentanedioate, also known as diglycidyl glutarate, through a lipase-catalyzed process. nih.gov In this method, the enzyme Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, catalyzes the ring-opening of glutaric anhydride (B1165640) with glycidol (B123203). nih.gov The reaction proceeds in two main steps within a single pot: first, the enzyme facilitates the acylation of one glycidol molecule by opening the glutaric anhydride ring, forming a mono-glycidyl ester intermediate. Subsequently, a second glycidol molecule is esterified to the free carboxylic acid group of the intermediate, yielding the final diglycidyl glutarate product. nih.gov This enzymatic pathway is noted for its high selectivity, minimizing the formation of unwanted byproducts. nih.govmdpi.com
The efficiency of the chemo-enzymatic synthesis is highly dependent on the choice of biocatalyst and the optimization of reaction parameters. researchgate.netdss.go.th Studies have evaluated various commercial immobilized lipases, including Novozym 435, Lypozyme TL IM, and Lypozyme RM IM, for their catalytic activity in the synthesis of diglycidyl esters. nih.gov Novozym 435 has been identified as a particularly effective catalyst for the reaction involving glutaric anhydride and glycidol. nih.gov
The selection of the acyl donor is also critical; glutaric anhydride is a more suitable substrate for this enzymatic reaction compared to glutaric acid, as direct esterification with the diacid was not observed under the tested solvent-free conditions. nih.gov Key parameters that are typically optimized to enhance yield and selectivity include temperature, enzyme concentration, substrate molar ratio, and reaction time. nih.govresearchgate.net For the synthesis of diglycidyl glutarate, the reaction can be effectively carried out at 70°C. nih.gov The use of response surface methodology (RSM) is a common and effective strategy for systematically optimizing these variables to achieve maximum product conversion. researchgate.netnih.govresearchgate.net
Table 1: Comparison of Commercial Lipases for Diglycidyl Ester Synthesis
| Biocatalyst | Enzyme Source | Suitability for Diglycidyl Glutarate Synthesis nih.gov | Key Characteristics |
|---|---|---|---|
| Novozym 435 | Immobilized Lipase B from Candida antarctica | High | Widely used, high activity and stability, effective for esterification and ring-opening reactions. nih.govnih.govnih.gov |
| Lypozyme TL IM | Immobilized lipase from Thermomyces lanuginosus | Evaluated | Known for its thermal stability and effectiveness in various ester synthesis reactions. nih.gov |
| Lypozyme RM IM | Immobilized lipase from Rhizomucor miehei | Evaluated | A 1,3-specific lipase often used in the modification of fats and oils. nih.govdss.go.th |
Enzymatic synthesis offers several distinct advantages over conventional chemical methods for producing this compound. Conventional synthesis often relies on chemical catalysts and typically requires high reaction temperatures, leading to higher energy consumption and the potential for side reactions, such as polymerization of the epoxide rings. uni-greifswald.de In contrast, enzymatic processes operate under much milder conditions (e.g., 70°C vs. >180°C for some chemical processes), which preserves the integrity of sensitive functional groups like epoxides. nih.govuni-greifswald.de
Furthermore, lipases exhibit high chemo-, regio-, and enantioselectivity, which translates to higher product purity and reduces the need for complex purification steps. nih.govmdpi.com The enzymatic approach is also more environmentally friendly due to the biodegradable nature of the enzyme catalyst and the ability to operate in solvent-free systems. nih.govnih.gov While the initial cost of biocatalysts can be higher, their reusability over multiple cycles can make the enzymatic route economically competitive. nih.govuni-greifswald.de
Table 2: Comparative Analysis of Synthesis Approaches
| Parameter | Enzymatic Synthesis | Conventional Chemical Synthesis |
|---|---|---|
| Catalyst | Immobilized Lipase (e.g., Novozym 435) nih.gov | Acid or Metal-based catalysts |
| Reaction Conditions | Mild (e.g., 70°C), atmospheric pressure nih.gov | Harsh (High temperatures, sometimes high pressure) uni-greifswald.de |
| Selectivity | High (chemo-, regio-, enantioselectivity) nih.govmdpi.com | Lower, risk of side reactions and byproduct formation |
| Solvent Use | Often performed solvent-free nih.gov | Typically requires organic solvents |
| Environmental Impact | Lower; biodegradable catalyst, less energy, less waste nih.govnih.gov | Higher; use of harsh chemicals, more energy, potential for toxic waste |
| Product Purity | Generally high, simplified purification mdpi.com | May require extensive purification to remove catalyst and byproducts |
Alternative Synthetic Routes for this compound
An alternative pathway to this compound involves the direct esterification of glutaric acid with glycidol using chemical catalysis. This approach contrasts with the enzymatic method, where glutaric acid was found to be an unsuitable substrate under solvent-free conditions. nih.gov A conventional chemical synthesis would typically involve reacting glutaric acid with two or more equivalents of glycidol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
To drive the reaction towards completion, the water formed as a byproduct of the esterification must be continuously removed, often through azeotropic distillation. The reaction generally requires elevated temperatures to achieve a reasonable rate. However, care must be taken to control the temperature to avoid undesired side reactions, including the acid-catalyzed opening or polymerization of the glycidol's epoxide ring. Following the reaction, the acid catalyst must be neutralized and removed, and the final product purified to separate it from unreacted starting materials and any byproducts.
Investigating Novel Catalytic Systems for Efficient Oxirane Incorporation
The synthesis of this compound critically relies on the efficient incorporation of two oxirane (epoxide) rings into a suitable precursor molecule. A primary synthetic strategy involves the epoxidation of diallyl pentanedioate, the diester of pentanedioic acid and allyl alcohol. Research in this area is focused on moving beyond stoichiometric epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), towards more efficient, selective, and sustainable catalytic systems. These novel systems aim to improve reaction rates, enhance product selectivity, minimize waste, and, in some cases, introduce stereocontrol. Key areas of investigation include homogeneous and heterogeneous transition metal catalysis, phase-transfer catalysis, and emerging biocatalytic methods.
An alternative, industrially relevant route involves the reaction of pentanedioic acid with an epihalohydrin, where catalysts are employed to facilitate the initial esterification and subsequent ring-closing steps.
Homogeneous Catalysis with Rare-Earth Metal Complexes
Homogeneous catalysis offers high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. Recent advancements in the epoxidation of unsaturated esters have highlighted the exceptional performance of chiral rare-earth metal complexes. Yttrium-based catalysts, in particular, have demonstrated remarkable efficiency.
A catalytic system generated from Y(O-i-Pr)₃, a chiral biphenyldiol ligand, and triphenylarsine (B46628) oxide has been shown to effectively catalyze the asymmetric epoxidation of various α,β-unsaturated esters. acs.orgnih.gov The reaction proceeds via a conjugate addition of an oxidant, such as cumene (B47948) hydroperoxide, to the unsaturated ester coordinated to the chiral yttrium center. acs.orgorganic-chemistry.org This methodology is notable for its broad substrate scope, high yields, and excellent enantioselectivities. organic-chemistry.org Furthermore, the catalyst loading can often be reduced to as low as 2 mol% under concentrated reaction conditions without compromising the yield or stereochemical outcome. acs.org
Table 1: Performance of Yttrium-Biphenyldiol Catalyst in the Asymmetric Epoxidation of α,β-Unsaturated Esters acs.orgorganic-chemistry.org
This table illustrates the potential of the catalytic system for application to precursors like diallyl pentanedioate.
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl (E)-cinnamate | 10 | 79 | 98 |
| Ethyl (E)-cinnamate | 10 | 97 | 98 |
| Methyl (E)-4-methoxycinnamate | 10 | 95 | >99 |
| Methyl (E)-4-chlorocinnamate | 10 | 93 | 99 |
| Methyl (E)-3-phenylbut-2-enoate | 2 | 81 | 99 |
Heterogeneous Catalysis Using Titanium Silicate (B1173343) Zeolites
Heterogeneous catalysts present significant advantages for industrial synthesis, including simplified product purification, catalyst recovery, and recycling. In the context of epoxidation, titanium-containing zeolites are highly effective. A study on the epoxidation of diallyl ether, a structurally similar substrate to diallyl pentanedioate, utilized a titanium silicate catalyst (Ti-MWW) with t-butyl hydroperoxide (TBHP) as the oxidant. growingscience.com
This system avoids the use of aqueous hydrogen peroxide, which can lead to the formation of by-products and potential catalyst deactivation through changes in the titanium ion coordination. growingscience.com The research demonstrated that reaction parameters such as temperature, substrate-to-oxidant ratio, and catalyst amount significantly influence the conversion and selectivity of the epoxidation process. growingscience.com
Table 2: Influence of Reaction Parameters on the Epoxidation of Diallyl Ether using a Ti-MWW Catalyst growingscience.com
These findings provide a model for optimizing the synthesis of this compound.
| Parameter | Value | Diallyl Ether Conversion (%) | Allyl-glycidyl ether Selectivity (%) |
| Temperature | 80°C | 55.4 | 85.1 |
| Temperature | 100°C | 78.2 | 79.5 |
| DAE/TBHP Molar Ratio | 1:1 | 78.2 | 79.5 |
| DAE/TBHP Molar Ratio | 2:1 | 42.1 | 93.2 |
| Catalyst Amount | 3 wt% | 78.2 | 79.5 |
| Catalyst Amount | 5 wt% | 85.3 | 75.3 |
Phase-Transfer Catalysis (PTC) for Oxirane Formation
Phase-transfer catalysis is a powerful technique for reactions where reactants are located in separate, immiscible phases (e.g., an aqueous oxidant and an organic substrate). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the active oxidant species into the organic phase where the reaction occurs. crdeepjournal.org
Novel hybrid catalysts based on Cinchona alkaloids have been developed for the highly enantioselective epoxidation of α,β-unsaturated ketones under PTC conditions. nih.gov These systems can achieve very high yields and enantioselectivity with catalyst loadings as low as 0.5 mol%. nih.gov This approach is attractive for the synthesis of this compound, offering a potentially efficient and scalable method for the epoxidation of the diallyl precursor using simple and inexpensive oxidants like sodium hypochlorite. nih.gov
Catalysis in the Epihalohydrin Synthetic Route
An important alternative pathway to glycidyl (B131873) esters is the reaction of a carboxylic acid with an epihalohydrin, such as epichlorohydrin (B41342), followed by dehydrochlorination to form the oxirane ring. This process also benefits from advanced catalytic systems. For the synthesis of diglycidyl terephthalate, a related diester, a three-step process is employed using a quaternary phosphonium salt, butyltriphenylphosphonium bromide, as a catalyst for the initial esterification reaction between terephthalic acid and epichlorohydrin. google.com This catalyst facilitates the reaction under relatively mild conditions, preventing the self-polymerization of epichlorohydrin and leading to high product yields suitable for industrial production. google.com
Biocatalysis and Chemoenzymatic Strategies
In pursuit of more environmentally benign synthetic methods, biocatalysis offers a promising alternative. Chemoenzymatic processes for the epoxidation of unsaturated esters often involve the use of a lipase enzyme. mdpi.commdpi.com In this system, the lipase catalyzes the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. This enzymatically generated peroxy acid then acts as the oxidant for the epoxidation of the alkene moieties in the substrate. mdpi.com This method has been successfully applied to the epoxidation of vegetable oils and fatty acid esters, demonstrating good conversion rates and providing a greener route that avoids the handling of unstable, pre-formed peroxy acids. mdpi.com
Polymerization Mechanisms and Kinetics Involving Bis Oxiran 2 Yl Methyl Pentanedioate
Ring-Opening Polymerization (ROP) of the Oxirane Rings in Bis[(oxiran-2-yl)methyl] Pentanedioate (B1230348)
Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, resulting in a longer polymer. wikipedia.org For Bis[(oxiran-2-yl)methyl] pentanedioate, the polymerization is driven by the relief of strain in the three-membered oxirane rings. youtube.com This process can be initiated by cationic, anionic, or coordination-insertion mechanisms.
Cationic ring-opening polymerization (CROP) is initiated by electrophilic agents, such as protonic acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring. youtube.comyoutube.com This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through an SN1 or SN2 mechanism, depending on the stability of the resulting cationic species. wikipedia.org The chain grows via the formation of tertiary oxonium ion intermediates. acs.org
The mechanism involves the following key steps:
Initiation: An initiator (H⁺) protonates the oxygen of the epoxy ring, forming a protonated epoxide.
Propagation: Another epoxide monomer attacks one of the carbon atoms of the protonated ring, causing it to open and creating a new, longer chain with a reactive cationic center. This process repeats, propagating the polymer chain.
Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer reactions, which are common in cationic polymerization.
Epoxides are among the most frequently used monomers for CROP, yielding polymers with high shear strength and thermal stability. youtube.com
Anionic ring-opening polymerization (AROP) of epoxides is initiated by nucleophilic reagents such as metal hydroxides, alkoxides, or organometallic compounds. youtube.comresearchgate.net The initiator attacks one of the less sterically hindered carbon atoms of the oxirane ring in an SN2 reaction, causing the ring to open and form an alkoxide. youtube.com This newly formed alkoxide then acts as the nucleophile for the next propagation step.
This polymerization method is crucial for the industrial production of polyethers. researchgate.net AROP can proceed as a living polymerization, particularly under controlled conditions, which allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and well-defined architectures, such as multi-arm star polymers. researchgate.net The process is generally characterized by initiation, propagation, and termination steps, similar to other chain-growth polymerizations. youtube.com Recent studies have also explored solid-state AROP of functional epoxides using mechanochemical methods like ball milling. nih.govnih.gov
Coordination-insertion polymerization offers a high degree of control over the polymerization process and is catalyzed by a variety of metal complexes. This mechanism typically involves a metal-alkoxide species as the active site. The epoxide monomer first coordinates to the Lewis acidic metal center of the catalyst. nih.gov This coordination activates the epoxide, making it more susceptible to nucleophilic attack by the alkoxide group attached to the metal center. The monomer is then "inserted" between the metal and the alkoxide, regenerating the metal-alkoxide bond at the new chain end.
This mechanism is central to many modern catalyst systems designed for ROP. nih.gov While extensively studied for cyclic esters, the principles have been applied to epoxides. nih.gov Some systems have even demonstrated a "metal-free" coordination-insertion pathway, where a non-metallic initiator/catalyst like N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂) coordinates the monomer to a silicon atom before ring-opening. rsc.orgresearchgate.net Metal catalysts based on aluminum, zinc, magnesium, and cobalt are commonly employed for this type of polymerization. nih.govnih.govnih.gov
Copolymerization Strategies with this compound
This compound is a versatile monomer for copolymerization, enabling the synthesis of advanced materials like polyesters and polycarbonates. These strategies often utilize the same ring-opening principles but introduce a comonomer that alternates with the epoxide units.
The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a powerful method for producing polyesters with a perfectly alternating structure. nih.govrsc.org The reaction is typically catalyzed by metal complexes, with systems based on zinc, cobalt, chromium, and aluminum being extensively studied. nih.gov Dinuclear and heterodinuclear metal complexes have shown particularly high efficiency. frontiersin.orgrsc.org
The general mechanism proceeds via the following steps:
An activated epoxide is ring-opened by a nucleophile (initiator), generating a metal alkoxide. nih.govacs.org
This alkoxide intermediate ring-opens a cyclic anhydride (B1165640) molecule, yielding a carboxylate species. nih.gov
The resulting carboxylate then attacks another epoxide monomer, regenerating the metal alkoxide and propagating the alternating sequence.
This method allows for the creation of a diverse range of polyesters, as a wide variety of epoxides and cyclic anhydrides are commercially available. nih.gov this compound can serve as the diepoxide, reacting with difunctional cyclic anhydrides to form a cross-linked polyester (B1180765) network.
Table 1: Selected Catalyst Systems for Epoxide/Anhydride ROCOP
| Catalyst System | Epoxide | Anhydride | Co-catalyst | Resulting Polymer | Reference |
|---|---|---|---|---|---|
| Dinuclear Calcium Complexes | Cyclohexene Oxide (CHO) | Phthalic Anhydride (PA) | None | Alternating Polyester | rsc.org |
| Chromium Amino Triphenolate | Cyclohexene Oxide (CHO) | Phthalic Anhydride (PA) | PPNCl | Alternating Polyester | rsc.org |
| Bis(amidinate)tin(II) Complex | Various Epoxides | Various Anhydrides | PPNCl | Highly Alternating Polyester | researchgate.net |
| Organoaluminum Complexes | Cyclohexene Oxide (CHO) | Succinic Anhydride (SA) | TBAB | Polyester | nih.gov |
The terpolymerization of epoxides, cyclic anhydrides, and carbon dioxide (CO₂) offers a sustainable route to synthesize poly(ester-carbonate)s. mdpi.comproquest.comresearchgate.net This "one-pot" reaction combines the mechanisms of epoxide/CO₂ ROCOP and epoxide/anhydride ROCOP. mdpi.comacs.org The use of CO₂, an abundant and non-toxic C1 feedstock, is a key advantage of this approach. nih.govacs.org
The catalytic system plays a crucial role in determining the microstructure of the final polymer. mdpi.comproquest.com Due to the typically higher reactivity of anhydrides compared to CO₂, the polymerization can proceed in stages. acs.org Often, the epoxide and anhydride react first to form polyester blocks, and after the anhydride is consumed, the remaining epoxide copolymerizes with CO₂ to form polycarbonate blocks. researchgate.netacs.org This can result in tapered or block copolymers. acs.org However, certain catalysts can produce more random incorporations of ester and carbonate linkages. acs.org Metal complexes based on zinc, cobalt, and chromium, as well as metal-free systems involving triethyl borane (B79455) (TEB), have been successfully employed for this terpolymerization. frontiersin.orgproquest.comacs.org
Table 2: Catalyst Systems for Epoxide/Anhydride/CO₂ Terpolymerization
| Catalyst System | Epoxide | Anhydride | Polymer Microstructure | Key Findings | Reference |
|---|---|---|---|---|---|
| (bdi)ZnOAc | Propylene (B89431) Oxide (PO) | Phthalic Anhydride (PA) | Block Copolymers | Kinetic studies showed a highly selective process. | frontiersin.org |
| Triethyl Borane (TEB) / PPNCl | Propylene Oxide (PO) | Succinic Anhydride (SA) / Phthalic Anhydride (PA) | Random and Tapered Copolymers | Microstructure depends on the anhydride-to-epoxide feed ratio. | acs.org |
| Heterobimetallic Complexes | Various Epoxides | Phthalic Thioanhydride | Statistical Poly(ester-thioester-carbonates) | Metal choice and ligand chemistry modulate CO₂ incorporation. | rsc.org |
| Polymer-supported bimetallic catalyst (P-Zn[Fe(CN)₆]) | Propylene Oxide (PO) | Maleic Anhydride (MA) | Poly(ester-block-carbonate) | One of the earliest examples of this terpolymerization. | researchgate.net |
Integration into Polyurethane Networks via Non-Isocyanate Polyurethane (NIPU) Synthesis
The integration of this compound into polyurethane networks via non-isocyanate polyurethane (NIPU) synthesis represents a significant advancement in developing safer and more environmentally friendly polyurethane materials. mtak.hu This approach circumvents the use of toxic isocyanates, which are traditionally employed in polyurethane production. rsc.org The most prevalent method for this integration involves a two-step process: the conversion of the epoxide groups into cyclic carbonates, followed by their reaction with amines. nih.govlu.se
First, the this compound undergoes a cycloaddition reaction with carbon dioxide (CO2). This reaction targets the two oxirane (epoxy) rings in the molecule, converting them into five-membered cyclic carbonate groups. rsc.orgmdpi.com This step is often catalyzed and effectively incorporates CO2 as a C1 building block into the monomer structure. mdpi.com The resulting molecule is a bis(cyclic carbonate) derivative of the original diepoxide.
Mechanistic Investigations of Polymerization Initiation, Propagation, and Termination
The polymerization of this compound, as a diepoxide, proceeds through a ring-opening polymerization mechanism. This can be initiated by either cationic or anionic species, leading to the formation of polyether networks. acs.org
Cationic Ring-Opening Polymerization:
Initiation: The polymerization is typically initiated by a protic acid or a Lewis acid, which protonates or coordinates to the oxygen atom of one of the oxirane rings. This makes the ring more susceptible to nucleophilic attack. The ring is then opened by another monomer molecule or a nucleophile present in the system, generating a secondary or tertiary oxonium ion as the active center. documentsdelivered.com
Propagation: The active cationic center at the end of the growing polymer chain attacks an oxygen atom of a new diepoxide monomer. This process repeats, adding monomer units and extending the polymer chain. As this compound has two epoxide groups, this propagation leads to the formation of a cross-linked three-dimensional network. researchgate.net
Termination and Chain Transfer: The propagation can be terminated by reaction with a nucleophile (e.g., water, alcohol) that neutralizes the cationic center. Chain transfer reactions are also common in cationic polymerization, where the active center is transferred to another molecule, such as a monomer, another polymer chain, or a solvent molecule. researchgate.net This can lead to the formation of new growing chains and can influence the final molecular weight and structure of the network. researchgate.net
Anionic Ring-Opening Polymerization:
Initiation: This mechanism is initiated by a strong nucleophile, such as an alkoxide, hydroxide, or organometallic compound. The nucleophile attacks one of the less sterically hindered carbon atoms of the oxirane ring, causing the ring to open and forming an alkoxide anion as the active species.
Propagation: The newly formed alkoxide at the chain end acts as a nucleophile, attacking another epoxide ring from a different monomer molecule. This sequential addition of monomers leads to the growth of the polymer chain. The bifunctional nature of the monomer ensures the development of a cross-linked polymer network.
Termination: In the absence of impurities or specific terminating agents, anionic ring-opening polymerization can proceed as a "living" polymerization, where the active anionic chain ends remain until they are intentionally "killed" by the addition of a terminating agent like water or an acid.
Kinetic Studies of Polymerization Rates and Conversion
Kinetic studies of the polymerization of diepoxides like this compound are crucial for understanding reaction rates and optimizing process conditions to achieve desired material properties. The kinetics are typically monitored by tracking the disappearance of the monomer or the appearance of the polymer over time, often using techniques like spectroscopy (FTIR, NMR) or calorimetry (DSC). documentsdelivered.comdntb.gov.ua
The rate of polymerization and the final monomer conversion are influenced by several factors:
Temperature: Increasing the reaction temperature generally leads to a higher reaction rate, as it provides the necessary activation energy for the ring-opening process. However, excessively high temperatures can also promote side reactions. nih.gov
Catalyst/Initiator Type and Concentration: The choice and concentration of the initiator or catalyst have a profound impact on the polymerization kinetics. Different catalysts exhibit varying levels of activity, which directly affects the initiation and propagation rates. rsc.orgmsu.edu In NIPU synthesis, catalysts can also be used to accelerate the reaction between cyclic carbonates and amines. researchgate.net
Monomer and Curing Agent Structure: The reactivity of the epoxide rings and the nucleophilicity of the curing agent (in NIPU synthesis, the amine) are critical. Steric hindrance around the reactive sites can slow down the reaction rate. lu.se The structure of the diamine used in NIPU formation significantly influences the reaction kinetics and the properties of the final polymer. researchgate.net
Solvent: For reactions carried out in solution, the polarity of the solvent can affect the reaction rate by influencing the solubility of reactants and stabilizing transition states. nih.gov
Research on related systems has provided detailed kinetic data. For instance, studies on the aminolysis of cyclic carbonates have quantified how different amine structures and reaction temperatures affect conversion rates. rsc.orgdntb.gov.ua
Below is an interactive data table summarizing the general effects of various parameters on the polymerization of diepoxides.
Advanced Characterization of Bis Oxiran 2 Yl Methyl Pentanedioate and Its Polymeric Derivatives
Spectroscopic Elucidation of Chemical Structure and Functionalization
Spectroscopic methods are indispensable for providing detailed information at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer complementary insights into the structure and purity of the monomer and the resulting polymers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation and purity assessment of Bis[(oxiran-2-yl)methyl] pentanedioate (B1230348). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of Bis[(oxiran-2-yl)methyl] pentanedioate, distinct signals corresponding to the protons of the pentanedioate backbone and the oxirane rings are expected. The chemical shifts of the epoxy group protons are particularly characteristic, typically appearing in the range of 2.5 to 3.5 ppm. researchgate.net The integration of these signals allows for the quantitative assessment of the molecule's purity.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the oxirane ring and the carbonyl group of the ester are expected to show characteristic chemical shifts, which are sensitive to the electronic environment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the molecular structure.
Table 1: Representative ¹H NMR Spectral Data for a Glycidyl (B131873) Ester
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.3 & ~3.9 | dd, dd | -O-CH₂- (glycidyl) |
| ~3.2 | m | -CH- (glycidyl) |
| ~2.8 & ~2.6 | dd, dd | -CH₂ (oxirane) |
| ~2.4 | t | -C(O)-CH₂- |
| ~1.7 | m | -CH₂-CH₂-CH₂- |
| ~1.9 | m | -C(O)-CH₂-CH₂- |
Note: This is representative data for a generic glycidyl ester. Actual chemical shifts for this compound may vary.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vital for identifying the functional groups present in this compound and its polymeric derivatives. The presence of the oxirane (epoxy) ring is confirmed by characteristic absorption bands. mdpi.com The asymmetric stretching of the C-O-C bond in the epoxy ring typically appears around 910 cm⁻¹, while the symmetric stretching is observed near 840 cm⁻¹. mdpi.comresearchgate.net
The ester functional group is identified by a strong absorption band corresponding to the C=O stretching vibration, usually found in the region of 1730-1750 cm⁻¹. nih.gov The C-O stretching of the ester group will also be present at lower frequencies. During polymerization, the intensity of the epoxy-related peaks is expected to decrease, providing a method to monitor the reaction progress. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-3050 | C-H stretch | Aliphatic & Oxirane |
| ~1735 | C=O stretch | Ester |
| ~1160 | C-O stretch | Ester |
| ~910 | Asymmetric stretch | Oxirane Ring (C-O-C) |
| ~840 | Symmetric stretch | Oxirane Ring (C-O-C) |
Note: These are expected absorption ranges and may vary slightly based on the specific molecular environment.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
For the polymeric derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful. researchgate.netrsc.org This soft ionization technique allows for the analysis of large molecules without significant fragmentation, providing information on the molecular weight distribution and the identification of oligomeric species. researchgate.netyoutube.com The resulting spectrum shows a series of peaks, each corresponding to a different polymer chain length, allowing for the calculation of average molecular weights (Mn, Mw) and the polydispersity index (PDI). researchgate.net
Chromatographic Techniques for Compositional Analysis
Chromatographic methods are essential for separating and quantifying the components of a mixture, making them invaluable for analyzing the purity of the monomer and the properties of the resulting polymers.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (or dispersity) of the polymeric derivatives of this compound. specificpolymers.compaint.org The separation is based on the hydrodynamic volume of the polymer chains in solution. paint.orgpaint.org Larger molecules elute first, followed by smaller ones. paint.orgpaint.org
By calibrating the instrument with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers. specificpolymers.com This information is critical as the mechanical and physical properties of the polymer are highly dependent on these parameters. It is important to note that SEC is suitable for the analysis of uncross-linked or soluble polymers. quora.com
Table 3: Typical SEC Data for a Linear Polymer Derived from a Diglycidyl Ester
| Parameter | Value | Description |
| Mn ( g/mol ) | 5,000 | Number-average molecular weight |
| Mw ( g/mol ) | 7,500 | Weight-average molecular weight |
| PDI (Mw/Mn) | 1.5 | Polydispersity Index |
Note: This data is hypothetical and serves as an example of the information obtained from SEC analysis.
Gas Chromatography (GC) can be a valuable tool for monitoring the conversion of the this compound monomer during polymerization. restek.comanalis.com.my By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, the disappearance of the monomer peak can be quantified. gcms.cz This allows for the determination of the reaction kinetics and the optimization of the polymerization conditions.
For accurate quantification, an internal standard is typically added to the samples. The area of the monomer peak relative to the internal standard is used to calculate the monomer concentration at each time point. GC coupled with a mass spectrometer (GC-MS) can further aid in the identification of any side products or impurities that may be present in the reaction mixture. arxiv.org
Table 4: Monitoring Monomer Conversion using GC
| Reaction Time (hours) | Monomer Peak Area (relative to internal standard) | Monomer Conversion (%) |
| 0 | 1.00 | 0 |
| 1 | 0.65 | 35 |
| 2 | 0.30 | 70 |
| 4 | 0.05 | 95 |
| 6 | <0.01 | >99 |
Note: This table illustrates the type of data that can be generated from GC analysis to monitor a polymerization reaction.
Morphological Characterization of Crosslinked Systems
The morphology of crosslinked polymer systems derived from this compound is critical to understanding their structure-property relationships. The three-dimensional network architecture, surface characteristics, and the behavior of the material under stress are heavily influenced by the curing process and any subsequent modifications. Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for characterizing these features from the micro- to the nanoscale.
Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology
Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface and cross-section. In the context of crosslinked epoxy systems, SEM is frequently employed to analyze the fracture surface of a tested specimen. The resulting morphology provides significant insight into the material's mechanical properties and failure mechanisms.
Detailed research findings on analogous crosslinked epoxy resins demonstrate that the topography of the fracture surface is indicative of the material's toughness. A smooth, glassy surface with sharp edges is characteristic of a brittle fracture, indicating that the crack propagated rapidly with little energy absorption. Conversely, a rougher, more complex surface, often featuring fibrils, river patterns, or dimples, suggests a more ductile failure mode. nih.gov This increased surface roughness implies that more energy was required to create the new surfaces, signifying higher fracture toughness.
While specific SEM studies on polymers derived solely from this compound are not extensively detailed in the available literature, the principles of fracture analysis are directly applicable. The examination of its crosslinked systems would likely reveal similar correlations between fracture surface morphology and mechanical behavior.
Table 1: Illustrative SEM Morphological Features in Crosslinked Epoxy Systems and Their Interpretation
| Morphological Feature | Description | Interpretation |
|---|---|---|
| Smooth, Glassy Surface | A flat and featureless fracture surface. | Indicates a classic brittle fracture with low energy absorption and rapid crack propagation. |
| River Patterns | Lines that converge in the direction of local crack propagation. | Typically seen in brittle materials, showing the path of crack advancement. |
| Rough, Hackled Surface | A coarse and uneven surface with many micro-cracks. | Suggests a higher energy absorption during fracture; associated with increased toughness. nih.gov |
| Fibrils | Fine, fibrous structures on the fracture surface. | Evidence of plastic deformation before failure, indicating a more ductile behavior. |
| Phase-Separated Domains | Distinct regions or particles within the matrix (e.g., globular shapes). | Shows the morphology and dispersion of additives or secondary phases, such as tougheners. nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface at the nanoscale. azooptics.comresearchgate.net Unlike electron microscopy, AFM does not require a vacuum environment and can provide true 3D topographical maps of the surface. This capability is invaluable for characterizing the fine surface details and nanoscale heterogeneity of crosslinked polymer systems.
AFM analysis yields quantitative data on surface roughness, such as the root mean square roughness (Rq) and the average roughness (Ra). tribology.rs These parameters are crucial for applications where surface finish is important, such as in coatings or biomedical devices. The technique can resolve nanoscale features that are not visible with SEM, including the globular domains of polymer networks, which can have typical diameters in the range of 10–100 nm. core.ac.uk
In addition to topography, advanced AFM modes can map other properties, such as local variations in mechanical stiffness, adhesion, and viscoelasticity across the sample surface. azonano.comnih.gov For polymer blends and composites, this can reveal the distribution of different components and the structure of the interfacial regions between them with nanoscale precision. For instance, AFM phase imaging can provide contrast between different polymer phases, even when the topographical variation is minimal. mdpi.com
For crosslinked polymers based on this compound, AFM could be used to investigate the homogeneity of the polymer network at the nanoscale, study the effects of different curing agents or conditions on surface topography, and characterize the interface between the polymer and any incorporated fillers or fibers.
| Phase Imaging | Maps the phase lag between the cantilever's oscillation and the drive signal. | Provides contrast based on local variations in material properties like adhesion and viscoelasticity. |
Computational and Theoretical Investigations of Bis Oxiran 2 Yl Methyl Pentanedioate
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It is a cornerstone for understanding the intrinsic properties of a monomer like Bis[(oxiran-2-yl)methyl] pentanedioate (B1230348) before it undergoes polymerization.
DFT calculations are employed to determine the molecule's optimized three-dimensional geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can map the molecular electrostatic potential (MEP), which visualizes the electron density distribution and highlights electrophilic sites (regions prone to nucleophilic attack), such as the carbon atoms in the oxirane rings. rsc.org
A key application of DFT is the calculation of global reactivity descriptors, which quantify the chemical reactivity and stability of the molecule. researchgate.netscielo.org.mxnih.gov These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap, for instance, typically indicates higher reactivity. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
This table illustrates the type of data generated from DFT calculations for a diepoxide monomer. The values are conceptual.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests easier electronic excitation and higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution; higher hardness implies greater stability. scielo.org.mx |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. researchgate.net |
Computational Modeling of Oxirane Ring-Opening Reactions and Pathways
The fundamental reaction in the curing of epoxy resins is the opening of the three-membered oxirane (epoxide) ring. nih.gov Computational modeling, primarily using DFT, is essential for elucidating the mechanisms of this critical step. acs.orgfigshare.com These models can simulate the reaction pathways when Bis[(oxiran-2-yl)methyl] pentanedioate interacts with a nucleophile, such as the amine group of a curing agent.
Simulations can analyze different mechanistic pathways, such as the SN1-like or SN2-like reactions that can occur under acidic or basic conditions, respectively. researchgate.net By calculating the potential energy surface, researchers can identify the most favorable reaction coordinate. These studies typically investigate the regioselectivity of the nucleophilic attack—that is, whether the nucleophile preferentially attacks the more- or less-substituted carbon atom of the oxirane ring. acs.org The calculations reveal the structure of the transition state and the associated energy barrier, providing a quantitative measure of the reaction rate. mdpi.com
Table 2: Illustrative Calculated Parameters for a Simulated Amine-Epoxide Ring-Opening Reaction
This table shows typical outputs from a computational study of a ring-opening reaction pathway.
| Parameter | Description | Illustrative Finding |
| Reactant Complex Energy | The relative energy of the stabilized state where the amine and epoxide are interacting before the reaction. | Set as the 0.0 kcal/mol reference point. |
| Transition State (TS) Energy | The energy barrier that must be overcome for the reaction to proceed. A lower barrier indicates a faster reaction. | A calculated barrier of 15-20 kcal/mol is typical for amine-epoxy reactions. |
| Product Complex Energy | The relative energy of the stabilized product after the ring has opened and a new covalent bond has formed. | A negative value (e.g., -30 kcal/mol) indicates an exothermic reaction. |
| C-N bond length at TS | The distance between the nucleophilic nitrogen and the epoxide carbon at the transition state. | Distances of ~2.0-2.5 Å are common, indicating a partially formed bond. acs.org |
| C-O bond length at TS | The distance of the breaking carbon-oxygen bond in the epoxide ring at the transition state. | A stretched bond length compared to the reactant indicates the progress of ring-opening. |
Simulation of Polymerization Mechanisms and Growth
Beyond the initial ring-opening, computational simulations can model the subsequent steps of polymerization, tracking the growth of polymer chains and the eventual formation of a network. Kinetic models can be developed to describe the rates of the primary amine-epoxy reaction and the subsequent secondary amine-epoxy reaction. mdpi.comnih.gov
Monte Carlo (MC) simulations are a powerful tool for this purpose. researchgate.net In an MC simulation, a system of monomers is created, and reactions are allowed to occur based on defined probabilities that are related to the reaction kinetics. This method can effectively simulate step-growth polymerization, tracking key metrics like the degree of conversion, average molecular weight, and the gel point—the critical moment when a single, system-spanning polymer network forms. researchgate.net More advanced reactive molecular dynamics simulations can also be used to model the polymerization process dynamically. acs.org
Prediction of Reaction Energetics and Transition States
The highest point on the minimum energy path between reactants and products is the transition state (TS). Locating the precise geometry and energy of the TS is a key goal of these calculations. github.io Computational methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are used to find an initial guess for the TS structure, which is then fully optimized. github.io
A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com To ensure the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed, which maps the reaction pathway down from the TS to the energy minima of the reactant and product states. github.io
Table 3: Example of a Calculated Energy Profile for a Single Reaction Step
This table outlines the key energetic points along a reaction coordinate as determined by DFT.
| State | Description | Relative Free Energy (ΔG) |
| Reactants | Starting materials (e.g., diepoxide and amine) in their optimized ground state. | 0.0 kcal/mol |
| Transition State (TS) | The highest energy structure along the reaction path. Its energy determines the reaction rate. | +18.5 kcal/mol |
| Products | The final materials (e.g., ring-opened adduct) in their optimized ground state. | -25.0 kcal/mol |
Molecular Dynamics (MD) Simulations of Polymer Network Formation
While quantum mechanics is ideal for studying individual reactions, Molecular Dynamics (MD) is the method of choice for simulating the formation and properties of the bulk polymer network. utk.eduacs.org MD simulations model a system containing hundreds or thousands of atoms and track their movements over time based on a force field, which describes the interatomic forces. nih.gov
To simulate the curing process, a multi-step approach is typically used:
System Construction: An amorphous cell is created containing a stoichiometric mixture of this compound and a chosen curing agent (e.g., a diamine). davidpublisher.com
Equilibration: The system is relaxed using MD, typically at an elevated temperature, to achieve a realistic liquid-state mixture. utk.edu
Cross-linking Simulation: Covalent bonds are formed between reactive sites (e.g., epoxy carbons and amine nitrogens) based on proximity criteria or by using a reactive force field (like ReaxFF) that allows for dynamic bond formation and breaking. acs.orgyoutube.com This is done iteratively until a target degree of cross-linking is achieved. mdpi.comresearchgate.net
Once the cross-linked network is formed, MD simulations can be used to predict key macroscopic properties of the final thermoset material, such as its density, glass transition temperature (Tg), coefficient of thermal expansion, and mechanical properties (e.g., Young's modulus). davidpublisher.comacs.orgresearchgate.net
Table 4: Representative Predicted Properties of a Diepoxide-Amine Thermoset from MD Simulations
This table shows how macroscopic properties, predicted by MD, typically evolve with the extent of the curing reaction.
| Degree of Cross-linking | Density (g/cm³) | Glass Transition Temp. (Tg) (°C) | Young's Modulus (GPa) |
| 0% (Uncured) | 1.15 | -10 | 0.01 |
| 50% | 1.18 | 45 | 1.5 |
| 75% | 1.20 | 80 | 2.8 |
| 95% (Fully Cured) | 1.22 | 110 | 3.5 |
Future Research Directions and Translational Impact
Exploration of Novel Catalysts for Enhanced Polymerization Control and Selectivity
The properties of a final thermoset material are intrinsically linked to the polymer network's architecture, which is dictated by the polymerization process. For diepoxides like Bis[(oxiran-2-yl)methyl] pentanedioate (B1230348), future research must focus on identifying and developing novel catalytic systems that offer precise control over the curing reaction and selectivity towards desired polymer structures.
Current research in the broader field of epoxide polymerization has revealed several promising catalytic avenues. Borane (B79455) catalysts, for instance, have emerged as highly capable, metal-free options for both homo- and copolymerization of epoxides, offering features like rapid monomer consumption and high functional group tolerance under mild conditions. rsc.orgrsc.org The exploration of triethylborane (B153662) (Et3B) and newly designed multi-borane systems could provide unprecedented control over the polymerization of diglycidyl glutarate. rsc.org
Furthermore, metal-based catalysts, including complexes of aluminum, zinc, iron, and magnesium, are central to coordinating the copolymerization of epoxides with other monomers like CO2 to form polycarbonates. sciopen.comresearchgate.net Investigating environmentally benign metal catalysts for Bis[(oxiran-2-yl)methyl] pentanedioate could open pathways to novel copolymers with tunable properties. sciopen.com Another critical area is stereoselective catalysis. The development of catalysts that can control the stereochemistry of the polymer backbone, a field that has seen significant advances for other epoxides like propylene (B89431) oxide, could lead to materials with highly ordered structures and unique thermomechanical properties. acs.org
Future catalyst development for this compound should aim to achieve the following:
Control over Molar Mass and Distribution: Essential for predictable mechanical properties.
High End-Group Fidelity: Crucial for subsequent block copolymer synthesis.
Stereoselectivity: To create isotactic or syndiotactic polymers with enhanced crystallinity and performance.
Catalyst Recyclability: A key factor for sustainable and cost-effective industrial processes.
| Catalyst Class | Potential Advantages for this compound | Research Focus |
| Borane Catalysts | Metal-free, high functional group tolerance, rapid polymerization. rsc.org | Design of multi-borane systems for enhanced control. rsc.org |
| Benign Metal Complexes (Al, Mg, Fe) | Ability to copolymerize with CO2, potential for biodegradable polymers. sciopen.com | High-activity catalysts for polycarbonate and polyester (B1180765) synthesis. |
| Stereoselective Catalysts | Creation of stereoregular polymers with ordered structures. acs.org | Development of well-defined homogeneous catalysts for tacticity control. |
Development of Advanced Bio-Based Polymers and Composites Utilizing this compound
The "bio-based" nature of this compound is a primary driver for its development. Derived from glutaric acid, which can be sourced from renewable biomass, it serves as an ideal building block for creating more sustainable polymers and composites. uga.eduscientific.net The trend in polymer science is moving decisively towards replacing petroleum-derived monomers, such as those based on bisphenol A (BPA), with alternatives from natural sources like plant oils, lignin (B12514952), and sugars. drexel.eduresearchgate.netresearchgate.net
Future research should focus on formulating and characterizing high-performance thermosets where this compound is a principal component. Its flexible aliphatic backbone contrasts with the rigid aromatic structures of many conventional epoxy resins, suggesting it could be used to impart toughness and flexibility into materials. nagase.comacs.org
A significant area of exploration is the development of advanced composites. Research into reinforcing this compound-based matrices with natural fibers (e.g., flax, hemp) or other bio-fillers like lignin could lead to fully "green" composites. mdpi.comresearchgate.net Key research questions in this domain include:
Fiber-Matrix Adhesion: Optimizing the interface between the bio-based resin and natural fibers to maximize mechanical strength.
Processability: Investigating the viscosity and curing kinetics for manufacturing techniques like vacuum infusion and pultrusion. tetrawill.com
Durability: Assessing the long-term performance, including moisture resistance and UV stability, which is often a strength of aliphatic epoxies. tetrawill.com
These bio-composites could find applications in automotive interiors, consumer goods, and construction, offering materials with a reduced carbon footprint and potentially enhanced end-of-life options. frontiersin.orgmdpi.com
Integration into Responsive Polymeric Systems and Smart Materials
The unique molecular structure of this compound makes it an intriguing candidate for the creation of smart materials that can respond to external stimuli. The inherent flexibility of the five-carbon glutarate chain can be exploited to design networks capable of large-scale motion or environmental adaptation. nagase.com
Future work could focus on integrating this monomer into several classes of responsive systems:
Shape Memory Polymers (SMPs): Epoxy-based SMPs can fix a temporary shape and recover their original form upon application of a stimulus like heat. The flexible aliphatic nature of diglycidyl glutarate could be used to tune the glass transition temperature (Tg) and control the shape recovery process.
Self-Healing Materials: By incorporating dynamic covalent bonds, such as exchangeable ester links, into the polymer network, it is possible to create thermosets that can be thermally reprocessed or self-heal after damage. nih.govacs.org The reaction of the epoxy groups with carboxylic acids or anhydrides naturally forms ester bonds that could be designed to be dynamic. acs.org
Photoresponsive Systems: Researchers have successfully created epoxy networks that change properties like wettability, solubility, or shape in response to light by incorporating photolabile groups. rsc.orgresearchgate.net this compound could serve as a flexible matrix component in such systems, allowing for efficient photo-induced mechanical responses. nih.gov
The development of these smart materials would expand the application space for this bio-based monomer into high-value areas such as soft robotics, adaptive coatings, and recyclable thermosets. rsc.orgmdpi.com
Sustainability Assessment of Full Life Cycle of this compound Based Materials
To truly validate the environmental benefits of this compound, a comprehensive sustainability assessment is essential. Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product from "cradle to grave"—encompassing raw material extraction, chemical synthesis, manufacturing, product use, and end-of-life scenarios like recycling or biodegradation. elsevierpure.comnih.gov
A critical future research direction is to perform a rigorous LCA for polymers and composites derived from this monomer. mdpi.com This assessment would need to quantify metrics such as:
Global Warming Potential (GWP): Comparing the carbon footprint to conventional petroleum-based epoxy systems. elsevierpure.com
Fossil Resource Depletion: Quantifying the reduction in reliance on non-renewable feedstocks.
Energy Consumption: Evaluating the energy required for monomer synthesis and polymerization.
End-of-Life Impact: Assessing the biodegradability or recyclability of the final materials. Cleavable hardeners and dynamic network chemistries could enable a "cradle-to-cradle" approach where both the matrix and reinforcing fibers are recovered. mdpi.comnrel.gov
Such studies are crucial to move beyond simple "bio-based" labeling and provide scientific data to support claims of sustainability, guiding both material design and policy-making. entropyresins.comresearchgate.netnist.gov Comparing the LCA results to those of established bio-polymers like Polylactic acid (PLA) would provide valuable context for its potential market adoption. nih.gov
Synergistic Approaches Combining Synthetic and Computational Methodologies
The traditional, Edisonian approach to material development, relying on extensive trial-and-error, is both time-consuming and resource-intensive. The future of polymer design lies in the synergy between experimental synthesis and advanced computational modeling. researchgate.netmdpi.com This approach can significantly accelerate the development of materials based on this compound.
Future research should integrate these methodologies in a feedback loop:
Computational Screening: Using molecular dynamics (MD) simulations and quantum mechanics to predict the fundamental properties of polymers made from diglycidyl glutarate with various curing agents. uva.nl This can help pre-screen candidate formulations before any lab work is done.
Process Modeling: Developing kinetic models to simulate polymerization processes like frontal polymerization, allowing for the optimization of curing cycles and manufacturing conditions. researchgate.netcore.ac.uk
Inverse Design and Machine Learning: Employing machine learning algorithms to analyze existing data and guide the design of new polymers with specific target properties (e.g., a desired Tg or tensile strength). nih.gov Inverse design frameworks can propose novel monomer combinations or polymer architectures to achieve a functional goal. rsc.org
Experimental Validation: Synthesizing the most promising materials identified through computational work and characterizing their properties to validate and refine the predictive models. nottingham.ac.uk
This integrated approach allows for a more rational and efficient exploration of the vast design space, ultimately shortening the time from material discovery to commercial application. ugent.be
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
